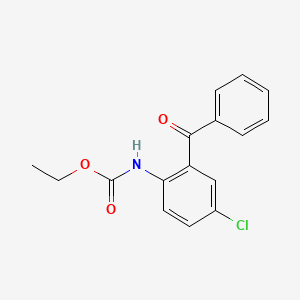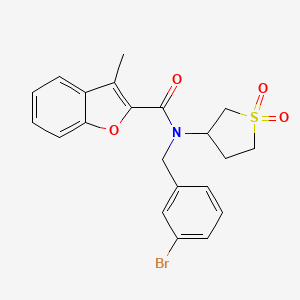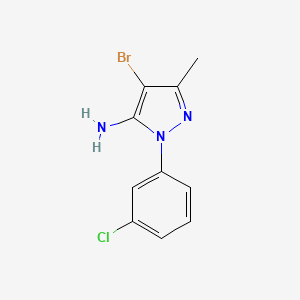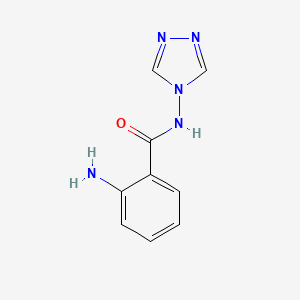![molecular formula C25H23N3O B12115422 7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115422.png)
7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-6-(2-Propoxybenzyl)-6H-indolo[2,3-b]chinoxalin ist eine komplexe organische Verbindung, die zur Chinoxalin-Familie gehört. Chinoxaline sind stickstoffhaltige heterozyklische Verbindungen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Pharmazie, Landwirtschaft und Materialwissenschaften bekannt sind .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Methyl-6-(2-Propoxybenzyl)-6H-indolo[2,3-b]chinoxalin beinhaltet typischerweise die Kondensation von o-Phenylendiamin mit 1,2-Dicarbonylverbindungen. Diese Reaktion kann durch verschiedene Mittel katalysiert werden, darunter Säuren und Basen, unter verschiedenen Bedingungen. Beispielsweise wurde die Verwendung einer übergangsmetallfreien Katalyse untersucht, um umweltfreundlichere Synthesewege zu erreichen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Chinoxalinderivate beinhalten häufig großtechnische Reaktionen unter optimierten Bedingungen, um Ausbeute und Reinheit zu maximieren. Diese Verfahren können die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren umfassen, um die effiziente Produktion hochwertiger Verbindungen sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Methyl-6-(2-Propoxybenzyl)-6H-indolo[2,3-b]chinoxalin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl können den Ausgang dieser Reaktionen erheblich beeinflussen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Chinoxalin-N-Oxide liefern, während Reduktionsreaktionen reduzierte Chinoxalinderivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
7-Methyl-6-(2-Propoxybenzyl)-6H-indolo[2,3-b]chinoxalin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Katalysator in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht wegen seines Potenzials als antimikrobielles, antivirales und Antitumormittel, da es mit biologischen Zielmolekülen interagieren kann.
Medizin: Erforscht wegen seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten, darunter Krebs, Infektionskrankheiten und neurologische Erkrankungen.
Wirkmechanismus
Der Wirkmechanismus von 7-Methyl-6-(2-Propoxybenzyl)-6H-indolo[2,3-b]chinoxalin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es als Kinaseinhibitor wirken und Signalwege stören, die das Zellwachstum und die Zellproliferation regulieren. Dies kann zu einem Zellzyklusarrest und Apoptose in Krebszellen führen .
Wirkmechanismus
The mechanism of action of 7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, interfering with signaling pathways that regulate cell growth and proliferation. This can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolo[3,2-b]chinoxalin: Bekannt für seine Kinase-inhibitorische Aktivität und potenzielle therapeutische Anwendungen.
Benzimidazol: Eine weitere stickstoffhaltige heterozyklische Verbindung mit vielfältigen biologischen Aktivitäten.
Chinolin: Eine strukturell verwandte Verbindung mit Anwendungen in der Malariatherapie und Krebstherapie.
Einzigartigkeit
7-Methyl-6-(2-Propoxybenzyl)-6H-indolo[2,3-b]chinoxalin ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen. Seine Fähigkeit, mit mehreren molekularen Zielstrukturen zu interagieren, macht es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C25H23N3O |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
7-methyl-6-[(2-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O/c1-3-15-29-22-14-7-4-10-18(22)16-28-24-17(2)9-8-11-19(24)23-25(28)27-21-13-6-5-12-20(21)26-23/h4-14H,3,15-16H2,1-2H3 |
InChI-Schlüssel |
NMTQMYPHBBGCNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)

![Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)
![Dibenzo[b,d]thiophene-2,8-dicarboxylic acid](/img/structure/B12115389.png)
![2-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12115393.png)


![4-bromo-N-[3-(2,4-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12115406.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B12115417.png)

![1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea](/img/structure/B12115425.png)
